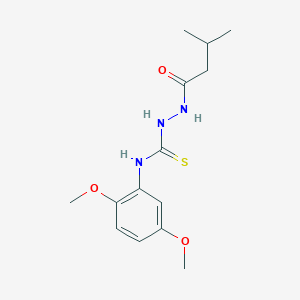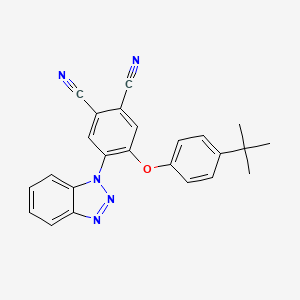![molecular formula C19H18Cl2N2O5 B10869021 2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)
2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group and a methoxybenzoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzaldehyde. This intermediate is then subjected to various reactions, including condensation and esterification, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2,4-DICHLOROBENZYL 2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18Cl2N2O5 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C19H18Cl2N2O5/c1-27-15-6-3-12(4-7-15)19(26)23-9-17(24)22-10-18(25)28-11-13-2-5-14(20)8-16(13)21/h2-8H,9-11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
XMZMPBMIZWCQCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B10868942.png)
![1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868944.png)
![2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10868949.png)

![2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868966.png)
![3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868976.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)

![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)

![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)

![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869036.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
